N-(4-methylbenzyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 3 with a thioacetamide group (‑S‑CH₂‑CO‑NH‑), at position 4 with a 1H-pyrrol-1-yl moiety, and at position 5 with a phenyl ring. The acetamide nitrogen is further substituted with a 4-methylbenzyl group. Its analogs, however, have been extensively studied for ion channel modulation, particularly in insects .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-17-9-11-18(12-10-17)15-23-20(28)16-29-22-25-24-21(19-7-3-2-4-8-19)27(22)26-13-5-6-14-26/h2-14H,15-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBRDPILEWXODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound featuring a triazole moiety, which is known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Triazole Ring : The triazole structure is synthesized through cyclization reactions involving appropriate precursors such as 4-(4-methylbenzyl)thioacetic acid and phenylpyrrole derivatives.
- Thioether Formation : Introduction of the thioether linkage is achieved via nucleophilic substitution reactions.
- Final Amidation : The acetamide group is formed through the reaction of the intermediate with acetic anhydride or a similar acylating agent.
Antimicrobial Activity
Triazole derivatives, including the target compound, have shown significant antimicrobial properties. Studies indicate that compounds with triazole moieties exhibit:
- Antibacterial Activity : Several derivatives have been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition. For instance, derivatives containing the 1,2,4-triazole structure have shown minimum inhibitory concentrations (MICs) as low as 34.5 µg/mL against specific pathogens .
- Antifungal Activity : The mechanism of antifungal action is primarily linked to the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity. Compounds similar to this compound have been effective against various fungal strains .
Anticancer Properties
Research has highlighted the potential anticancer effects of triazole derivatives. For instance:
- In Vitro Studies : Compounds containing the triazole ring have been tested against cancer cell lines such as MCF-7 (breast cancer) and Bel7402 (hepatocellular carcinoma), showing promising results with IC50 values indicating effective cytotoxicity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Receptor Modulation : It could also interact with various receptors that play critical roles in cell signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have documented the biological activities of triazole derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-triazole compounds, including those similar to N-(4-methylbenzyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, have shown enhanced cytotoxicity against melanoma and breast cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell migration in cancer cells .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Melanoma IGR39 | 5.0 | Induces apoptosis |
| Compound B | MDA-MB-231 (Breast) | 7.5 | Inhibits cell migration |
| N-(4-methylbenzyl)-2... | Panc-1 (Pancreatic) | 6.0 | Selective towards cancer cells |
Antitubercular Potential
The compound has also been explored for its antitubercular properties. Research indicates that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis. The structure of N-(4-methylbenzyl)-2... suggests it may interact with specific targets within the bacterial cell wall or metabolic pathways, enhancing its efficacy against tuberculosis .
Table 2: Antitubercular Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Target Pathway |
|---|---|---|
| Compound C | 0.49 | Cell wall synthesis |
| N-(4-methylbenzyl)-2... | 0.73 | Metabolic inhibition |
Nonlinear Optical Properties
Triazole compounds have been investigated for their nonlinear optical properties, which are essential in the development of advanced materials for photonic applications. The unique electronic structure of N-(4-methylbenzyl)-2... allows it to exhibit significant nonlinear optical responses, making it a candidate for use in optical devices such as modulators and switches .
Synthesis and Characterization
The synthesis of N-(4-methylbenzyl)-2... involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the triazole ring followed by thioacetylation and acetamide formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Table 3: Synthesis Steps for N-(4-methylbenzyl)-2...
| Step | Reagents Used | Conditions |
|---|---|---|
| Triazole Formation | 5-phenyl-4-(1H-pyrrol-1-yl)thio | DMF, reflux |
| Thioacetylation | Acetic anhydride | Room temperature |
| Final Acetamide Formation | Amine precursor | Stirring overnight |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among analogs include substitutions on the triazole ring, benzyl/aryl groups, and heterocyclic moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
- Pyrrole vs. Pyridine : The pyrrole ring’s lack of a basic nitrogen (vs. pyridine) may reduce aqueous solubility but improve membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
